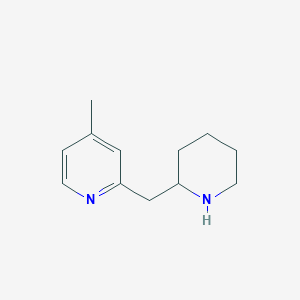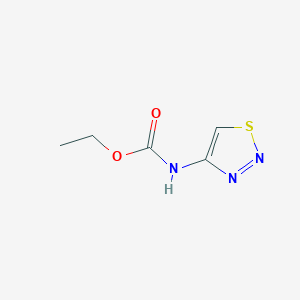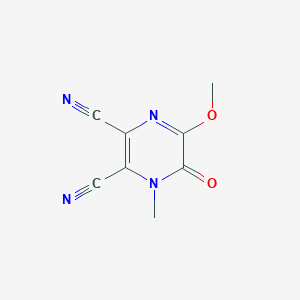
5-Methoxy-1-methyl-6-oxo-1,6-dihydropyrazine-2,3-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methoxy-1-methyl-6-oxo-1,6-dihydropyrazine-2,3-dicarbonitrile is a heterocyclic compound that belongs to the pyrazine family This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and two cyano groups attached to a dihydropyrazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-methyl-6-oxo-1,6-dihydropyrazine-2,3-dicarbonitrile can be achieved through several methods. One common approach involves the reaction of 5-methoxy-1-methylpyrazine-2,3-dicarbonitrile with an oxidizing agent to introduce the oxo group at the 6-position. The reaction is typically carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
化学反应分析
Types of Reactions
5-Methoxy-1-methyl-6-oxo-1,6-dihydropyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group or other functional groups present in the molecule.
Substitution: The methoxy and cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Various nucleophiles or electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxo groups, while reduction may produce alcohols or amines.
科学研究应用
5-Methoxy-1-methyl-6-oxo-1,6-dihydropyrazine-2,3-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
作用机制
The mechanism of action of 5-Methoxy-1-methyl-6-oxo-1,6-dihydropyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
5-Methyl-6-oxo-1,6-dihydropyrazine-2,3-dicarbonitrile: Similar structure but lacks the methoxy group.
6-Oxo-1,6-dihydropyrimidine-2,5-dicarboxamide: Contains a pyrimidine ring instead of a pyrazine ring.
Uniqueness
The presence of the methoxy group in 5-Methoxy-1-methyl-6-oxo-1,6-dihydropyrazine-2,3-dicarbonitrile distinguishes it from similar compounds, potentially leading to different chemical reactivity and biological activity. This unique structure may confer specific advantages in certain applications, such as increased solubility or enhanced binding affinity to biological targets.
属性
分子式 |
C8H6N4O2 |
|---|---|
分子量 |
190.16 g/mol |
IUPAC 名称 |
5-methoxy-1-methyl-6-oxopyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C8H6N4O2/c1-12-6(4-10)5(3-9)11-7(14-2)8(12)13/h1-2H3 |
InChI 键 |
MFVNHQYHHWYMSM-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=C(N=C(C1=O)OC)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


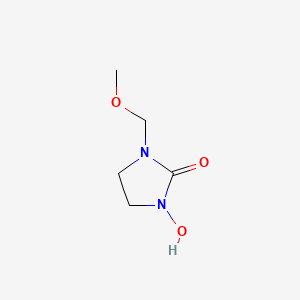
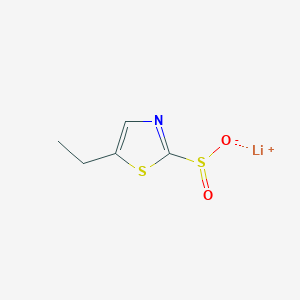


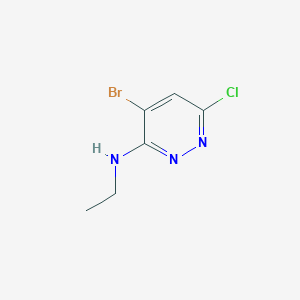

![2H-Furo[2,3-F]indole](/img/structure/B13111397.png)
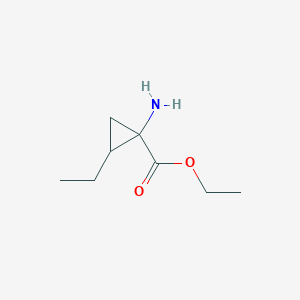
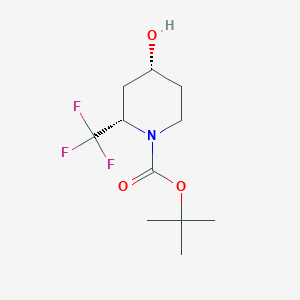
![[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-bis[[(Z)-octadec-9-enoyl]oxy]oxan-3-yl] (Z)-octadec-9-enoate](/img/structure/B13111407.png)

